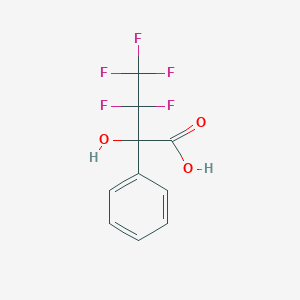

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid

Description

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid is a fluorinated carboxylic acid characterized by a pentafluoro-substituted butyric acid backbone, a hydroxyl group at the C2 position, and a phenyl ring. While its exact molecular formula is ambiguously reported as C₈H₅F₅O₄ in one source , this may represent a typographical error, as structurally analogous compounds in the same evidence (e.g., its methyl ester derivative) suggest a formula closer to C₁₀H₇F₅O₃ when accounting for the phenyl group and hydroxyl substitution .

The hydroxyl and pentafluoro groups confer unique properties:

- Fluorine atoms enhance electronegativity, increasing acidity and metabolic stability.

- The phenyl group contributes to lipophilicity, influencing solubility and receptor interactions.

Properties

Molecular Formula |

C10H7F5O3 |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoic acid |

InChI |

InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)8(18,7(16)17)6-4-2-1-3-5-6/h1-5,18H,(H,16,17) |

InChI Key |

SICSZJHYNHDXED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)(C(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Fluorination of Suitable Precursors

The primary approach to synthesizing 3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutyric acid involves the selective fluorination of hydroxybutyric acid derivatives bearing a phenyl group at the 2-position. Typically, this is achieved by reacting a precursor such as 2-hydroxy-2-phenylbutyric acid or related butyric acid derivatives with fluorinating agents under controlled conditions.

Common fluorinating agents include:

- Sulfur tetrafluoride (SF4)

- Cobalt trifluoride (CoF3)

These reagents introduce fluorine atoms at the 3 and 4 positions of the butyric acid chain to achieve the pentafluoro substitution pattern. The reaction is generally conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of sensitive intermediates.

Electrochemical Fluorination (ECF)

For industrial scale synthesis, electrochemical fluorination is a scalable and cost-effective method. ECF involves passing an electric current through a solution of the precursor compound in anhydrous hydrogen fluoride, facilitating the replacement of hydrogen atoms with fluorine atoms.

- The precursor 2-hydroxy-2-phenylbutyric acid is subjected to ECF conditions.

- The process parameters such as current density, temperature, and electrolyte composition are optimized to maximize yield and selectivity.

- This method allows for the introduction of multiple fluorine atoms in a single step.

Chemical Synthesis of the Phenylbutyric Acid Core

The phenylbutyric acid backbone of the target molecule can be synthesized via Friedel-Crafts acylation or alkylation reactions:

Friedel-Crafts Reaction of Benzene with Butyrolactone

- Benzene reacts with butyrolactone in the presence of Lewis acid catalysts such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or iron chloride (FeCl3).

- Reaction conditions: 40-60°C, stirring for 90-100 minutes.

- The intermediate formed is then hydrolyzed with aqueous sodium hydroxide to yield 4-phenylbutyric acid.

- This method provides a versatile route to the phenylbutyric acid skeleton, which can then be further functionalized to introduce hydroxyl and fluorine substituents.

Summary of Preparation Methods

| Preparation Method | Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Fluorination of Hydroxybutyric Acid | Direct fluorination of 2-hydroxy-2-phenylbutyric acid using SF4 or CoF3 | SF4, CoF3; inert atmosphere; controlled temperature | High fluorine incorporation efficiency | Requires handling of hazardous reagents |

| Electrochemical Fluorination (ECF) | Electrolytic fluorination in anhydrous HF | Electrolytic cell; anhydrous HF; optimized current | Scalable; cost-effective industrial method | Specialized equipment required |

| Microbial Asymmetric Reduction | Biotransformation of 2-oxo-4-phenylbutyric acid by microorganisms for optically active intermediates | Streptococcus agalactiae; glucose; pH 5-8; 20-40°C | High optical purity; mild conditions | Limited to non-fluorinated analogs; strain specificity |

| Friedel-Crafts Alkylation | Reaction of benzene with butyrolactone catalyzed by Lewis acids to form phenylbutyric acid | Benzene; butyrolactone; AlCl3; 40-60°C | Well-established; versatile | Requires careful control of reaction conditions |

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,3,4,4,4-Pentafluoro-2-oxo-2-phenylbutyric acid, while reduction can produce 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutanol.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Physicochemical Comparisons

Functional Group Impact Analysis

(i) Fluorination Effects

- Acidity: The pentafluoro group significantly lowers the pKa of the carboxylic acid compared to non-fluorinated analogues (e.g., 2-phenylbutyric acid) due to electron-withdrawing effects .

- Stability: Fluorine substitution reduces susceptibility to enzymatic degradation, making the compound more stable in biological systems than non-fluorinated counterparts .

(ii) Hydroxyl and Phenyl Groups

- The phenyl group increases lipophilicity (LogP ~4.97 vs. 1.66 for the non-phenyl analogue), favoring membrane permeability but reducing aqueous solubility .

Research and Application Gaps

- Synthetic Routes: Limited data exist on the synthesis of the parent acid, though its methyl ester is synthesized via esterification of the acid .

- Biological Activity: No direct studies are cited, but fluorinated aromatic acids are often explored in medicinal chemistry for protease inhibition or imaging agent development .

Q & A

Q. What gaps in fluorinated carboxylate chemistry warrant further investigation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.